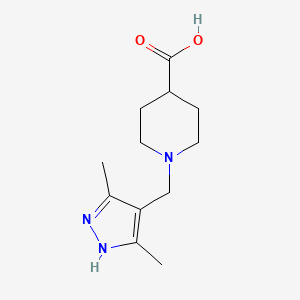

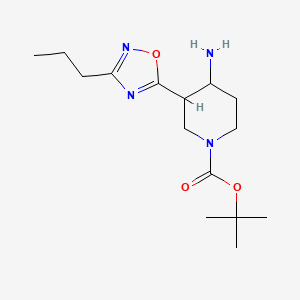

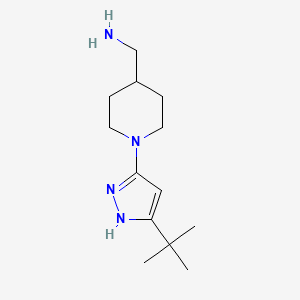

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Descripción general

Descripción

“(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound that contains a total of 25 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is related to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

FLT3 Inhibitors in Cancer Therapy

Isoxazole derivatives, including (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine , have been explored for their potential as FLT3 inhibitors in cancer treatment. FLT3 is a type of tyrosine kinase that, when mutated, can contribute to the growth of certain types of leukemia. Compounds like the one you’ve mentioned have shown promise in inhibiting the phosphorylation of FLT3, leading to tumor regression in preclinical models .

Development of Novel Therapeutics

The compound’s structure has been utilized in the design and synthesis of new therapeutic agents. Researchers aim to develop novel inhibitors that are effective against both wild-type and mutant forms of FLT3, which could potentially improve clinical outcomes for patients with leukemia .

Pharmacological Research

In pharmacological studies, compounds with the isoxazole moiety are often examined for their binding affinity and inhibitory activity against various biological targets. This can lead to the discovery of new drug candidates with specific mechanisms of action .

Molecular Modeling and Drug Design

The chemical structure of isoxazole derivatives provides a framework for molecular modeling and drug design. By understanding how these compounds interact with biological targets at the molecular level, researchers can optimize their properties for better therapeutic efficacy .

Biochemical Assays

Biochemical assays often use compounds like (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine to study enzyme inhibition, receptor binding, and other biochemical processes. These assays help in elucidating the compound’s role in various cellular pathways .

Preclinical Studies

Before advancing to clinical trials, preclinical studies are conducted to assess the safety and efficacy of new compounds. Isoxazole derivatives are tested in various models to determine their potential as drug candidates .

Chemical Biology

In chemical biology research, scientists use compounds like the one you’ve mentioned as tools to probe biological systems and understand the chemical basis of disease states and physiological processes .

Synthesis of Analogues

The compound’s structure serves as a starting point for the synthesis of analogues with modified properties. This can lead to the development of a diverse library of compounds with varying biological activities for further study .

Mecanismo De Acción

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXKAMRIDPCYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)